9-Desaminoethyl Pixantrone is a chemical compound with the molecular formula and a molecular weight of approximately 282.3 g/mol. It is a derivative of Pixantrone, which is classified as an antineoplastic agent, specifically belonging to the group of antitumor antibiotics. This compound is notable for its reduced cardiotoxicity compared to its predecessors, making it a focus of research in cancer treatment applications .
9-Desaminoethyl Pixantrone is primarily sourced from chemical suppliers and research institutions that specialize in pharmaceutical compounds. It is classified under the broader category of synthetic organic compounds, with specific relevance in medicinal chemistry due to its therapeutic potential against various cancers. The compound's CAS number is 1430561-04-8, which aids in its identification in chemical databases and regulatory frameworks .
The synthesis of 9-Desaminoethyl Pixantrone involves several steps typically starting from precursors that contain the anthracenedione structure. While specific synthetic pathways may vary, common methods include:
The detailed mechanisms can vary significantly based on the specific precursors used and the desired purity levels .
The molecular structure of 9-Desaminoethyl Pixantrone can be represented as follows:
The compound's SMILES notation is O=C1C2=C(C(C3=CN=CC=C31)=O)C(NCCN)=CC=C2N
, and its InChI representation is InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)15(21)9-7-18-5-3-8(9)14(12)20;;/h1-3,5,7,19H,4,6,16-17H2;2*1H
.
9-Desaminoethyl Pixantrone participates in various chemical reactions typical for nitrogen-containing heterocycles. Key reactions include:
Understanding these reactions is crucial for developing derivatives with improved efficacy and safety profiles .
The mechanism of action of 9-Desaminoethyl Pixantrone primarily involves intercalation into DNA strands, disrupting replication and transcription processes in rapidly dividing cancer cells. This action leads to:
Research has shown that this compound exhibits a favorable therapeutic index compared to other anthracyclines due to its reduced cardiotoxic effects .
The physical properties of 9-Desaminoethyl Pixantrone are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 282.297 g/mol |
Appearance | Not specified |
Melting Point | Not available |
Boiling Point | Not available |
9-Desaminoethyl Pixantrone has several applications within scientific research and medicine:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: